molecular formula C10H16ClNO2 B2854934 (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride CAS No. 906528-67-4

(1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride

Cat. No. B2854934
CAS RN: 906528-67-4
M. Wt: 217.69
InChI Key: PQHFDOBOSKIMTO-FJXQXJEOSA-N
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Description

(1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride, also known as 3,4-dimethoxybenzylamine hydrochloride, is a chemical compound used in various scientific research applications. It is a white crystalline solid, soluble in water, and has the chemical formula C8H14ClNO2. This compound is derived from benzyl amine, a primary amine with a benzyl group attached to its nitrogen atom. It is an important intermediate in the synthesis of pharmaceuticals, including antibiotics and antifungals, as well as a variety of other compounds.

Scientific Research Applications

(1S)-1-((1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochlorideyphenyl)ethan-1-amine hydrochloride is used in a variety of scientific research applications. It has been used as a substrate in enzyme kinetics studies, as a ligand in affinity chromatography, and as a reagent in organic synthesis. Additionally, it has been used as a starting material in the synthesis of a variety of other compounds, including antibiotics and antifungals.

Mechanism of Action

The mechanism of action of (1S)-1-((1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochlorideyphenyl)ethan-1-amine hydrochloride is not well understood. However, it is believed to interact with amine-containing substrates, such as proteins, in a manner similar to that of other primary amines. Specifically, it is believed to form hydrogen bonds with the substrate, resulting in the formation of an intermediate complex. This complex then undergoes a conformational change, resulting in the formation of a product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S)-1-((1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochlorideyphenyl)ethan-1-amine hydrochloride are largely unknown. However, it has been suggested that this compound may act as an inhibitor of various enzymes, including monoamine oxidase and acetylcholinesterase. Additionally, it has been suggested that this compound may act as a substrate for various enzymes, including cytochrome P450 and aldehyde oxidase.

Advantages and Limitations for Lab Experiments

The advantages of using (1S)-1-((1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochlorideyphenyl)ethan-1-amine hydrochloride in laboratory experiments include its low cost, its availability in a wide range of concentrations, and its relatively low toxicity. Additionally, this compound is relatively stable, making it suitable for use in long-term experiments. The main limitation of this compound is that its mechanism of action is not well understood, making it difficult to predict its effects in certain experimental conditions.

Future Directions

There are a number of potential future directions for research on (1S)-1-((1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochlorideyphenyl)ethan-1-amine hydrochloride. These include further investigation into its mechanism of action and its potential effects on various biochemical and physiological processes. Additionally, further research into its use as a substrate or inhibitor of various enzymes could yield valuable insights into its utility in a variety of scientific research applications. Finally, further research into its potential use as a starting material in the synthesis of various other compounds could lead to the development of novel pharmaceuticals and other compounds.

Synthesis Methods

The synthesis of (1S)-1-((1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochlorideyphenyl)ethan-1-amine hydrochloride is typically accomplished through a two-step procedure. The first step involves the reaction of benzyl amine with (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochlorideybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of the desired product, (1S)-1-((1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochlorideyphenyl)ethan-1-amine. The second step involves the addition of hydrochloric acid to the amine, resulting in the formation of the hydrochloride salt.

properties

IUPAC Name

(1S)-1-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)8-4-5-9(12-2)10(6-8)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHFDOBOSKIMTO-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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